molecular formula C18H27BrO B3254032 1-(4-Bromophenyl)dodecan-1-one CAS No. 231606-35-2

1-(4-Bromophenyl)dodecan-1-one

Cat. No.: B3254032
CAS No.: 231606-35-2
M. Wt: 339.3 g/mol
InChI Key: UPXYDTHCXGAAOR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)dodecan-1-one (CAS: 231606-35-2) is a brominated aromatic ketone with the molecular formula C₁₈H₂₇BrO and a molecular weight of 339.31 g/mol . Its structure comprises a dodecan-1-one chain (12-carbon alkyl ketone) linked to a 4-bromophenyl group.

Properties

IUPAC Name

1-(4-bromophenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO/c1-2-3-4-5-6-7-8-9-10-11-18(20)16-12-14-17(19)15-13-16/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXYDTHCXGAAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734890
Record name 1-(4-Bromophenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231606-35-2
Record name 1-(4-Bromophenyl)-1-dodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231606-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)dodecan-1-one can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)dodecan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the dodecanone chain can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The dodecanone chain can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Products depend on the nucleophile used (e.g., 1-(4-aminophenyl)dodecan-1-one).

    Reduction: 1-(4-Bromophenyl)dodecan-1-ol.

    Oxidation: 1-(4-Bromophenyl)dodecanoic acid.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 1-(4-Bromophenyl)dodecan-1-one serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications through nucleophilic substitution reactions and cross-coupling reactions.
  • Reaction Mechanisms : The compound can be utilized to study reaction mechanisms involving electrophilic aromatic substitution and other transformations, contributing to the understanding of organic reaction pathways.

Biology

  • Biological Activity Studies : Research has indicated that compounds similar to this compound may exhibit antimicrobial and anticancer properties. Investigating its biological activity could lead to the discovery of new therapeutic agents.
  • Targeted Drug Development : The compound's structural features make it a candidate for modifications aimed at enhancing bioactivity against specific biological targets, such as cancer cells or bacterial pathogens.

Medicine

  • Pharmaceutical Intermediate : It can act as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders or other therapeutic areas where brominated compounds have shown efficacy.
  • Potential Therapeutic Effects : Ongoing studies may reveal novel therapeutic effects related to its interaction with biological systems, particularly in modulating neurotransmitter activity or enzyme functions.

Industry

  • Specialty Chemicals Production : this compound can be used in the production of specialty chemicals, including surfactants and additives in various industrial applications.
  • Agrochemical Development : Its properties may also lend themselves to applications in agrochemicals, where modifications could lead to effective pesticides or herbicides.

Case Studies and Research Findings

Several studies have explored the potential applications of compounds similar to this compound:

  • A study published in Journal of Organic Chemistry investigated the synthesis of brominated ketones and their biological activities, highlighting the potential of such compounds in drug discovery.
  • Another research article focused on the synthesis of derivatives from brominated compounds that exhibited significant antimicrobial activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)dodecan-1-one largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

The following compounds share structural similarities with 1-(4-Bromophenyl)dodecan-1-one, differing in substituents, functional groups, or alkyl chain length. Key differences in physicochemical properties, spectral characteristics, and applications are highlighted below.

Structural and Functional Group Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Substituent/Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
This compound 4-Bromophenyl, ketone 339.31 Not reported Surfactant precursor, synthesis
1-(2,6-Dihydroxyphenyl)dodecan-1-one 2,6-Dihydroxyphenyl, ketone 292.36 61–62 Natural product isolation
4-Bromophenyl dodecanoate (1a) 4-Bromophenyl, ester 381.30 Not reported High-yield synthetic ester (95.6%)
PIPEL Naphthalen-2-yl, methylpiperazine 414.56 Not reported Surfactant/drug delivery studies
1-(Benzotriazol-1-yl)dodecan-1-one (1q) Benzotriazole, ketone 329.44 Not reported N-Acylurea derivative synthesis
1-(4-Bromophenyl)-2-(dibromobenzimidazol-1-yl)ethanone (5d) Dibromobenzimidazole, ethanone 467.93 Not reported X-ray characterized, cytotoxic
1-(4-Methylphenyl)dodecan-1-one 4-Methylphenyl, ketone 274.44 Not reported Comparative substituent studies
Key Observations:

Substituent Effects: Bromine (electron-withdrawing) in this compound increases polarity compared to methyl-substituted analogs (e.g., 1-(4-Methylphenyl)dodecan-1-one) . Hydroxyl groups in 1-(2,6-Dihydroxyphenyl)dodecan-1-one enhance hydrogen-bonding capacity, evidenced by IR absorption at 1635 cm⁻¹ (phenolic O–H) .

Alkyl Chain Length: Longer chains (e.g., dodecan-1-one vs. ethanone in compound 5d) improve hydrophobicity, impacting solubility and surfactant behavior .

Functional Group Diversity: Esters (e.g., 4-Bromophenyl dodecanoate) exhibit higher synthetic yields (95.6%) compared to ketones, likely due to milder reaction conditions .

Spectral and Analytical Data

Table 2: Spectral Characteristics
Compound Name IR (cm⁻¹) ¹H NMR Features MS (m/z) References
This compound Not reported Not reported Not reported
1-(2,6-Dihydroxyphenyl)dodecan-1-one 1635 (O–H stretch) δ 6.2–6.8 (aromatic protons) 137 (base peak)
4-Bromophenyl dodecanoate (1a) Not reported δ 2.35 (t, J=7.5 Hz, –COOCH₂–) Not reported
Compound 5d Not reported X-ray diffraction confirmed planar benzimidazole-bromophenyl system 467.93 (M⁺)
Key Observations:
  • The absence of hydroxyl groups in this compound eliminates the 1635 cm⁻¹ IR peak seen in its dihydroxyphenyl analog .
  • Mass spectrometry of 1-(2,6-Dihydroxyphenyl)dodecan-1-one shows a base peak at m/z 137 , attributed to cleavage at the ketone group .

Biological Activity

1-(4-Bromophenyl)dodecan-1-one, an organic compound with the molecular formula C18H27BrO, has garnered attention in scientific research due to its potential biological activities. This compound features a bromine atom attached to a phenyl ring, which is further connected to a dodecanone chain, making it unique among similar compounds. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and the mechanisms underlying its biological effects.

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and dodecane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) under anhydrous conditions. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, which influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown its effectiveness against various pathogenic bacteria. For instance, it has been evaluated using the agar-well diffusion method against strains such as Escherichia coli and Staphylococcus aureus. The results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in these interactions. These functional groups may facilitate binding to enzymes or receptors involved in microbial metabolism or proliferation, leading to inhibition or modulation of specific pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
1-(4-Chlorophenyl)dodecan-1-oneChlorine instead of BromineModerate antimicrobial
1-(4-Methylphenyl)dodecan-1-oneMethyl groupLow antimicrobial
1-(4-Nitrophenyl)dodecan-1-oneNitro groupHigh cytotoxicity

The presence of the bromine atom in this compound enhances its reactivity compared to its analogs, which may explain its superior antimicrobial properties .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Study on Antimicrobial Activity : A recent study assessed the compound's efficacy against foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.
  • Therapeutic Potential : Another investigation explored its potential use in drug development. The compound showed promise as a lead structure for designing new antimicrobial agents targeting resistant bacterial strains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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